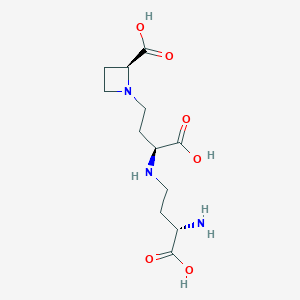
Nicotianamine
Overview
Description
Nicotianamine (NA) is a low-molecular-weight N-containing metal-binding ligand that is ubiquitous in higher plants . It plays a key role in the detoxification and transport of various metals, including iron, zinc, nickel, copper, and manganese . Its accumulation in plant organs changes under metal deficiency or excess .
Synthesis Analysis
Nicotianamine is synthesized by the enzyme nicotianamine synthase, which uses three molecules of S-adenosylmethionine . The biosynthesis of NA occurs in a single-step reaction via the condensation of three S-adenosylmethionine molecules .
Molecular Structure Analysis
Nicotianamine is a non-proteinogenic amino acid. Its structure includes an azetidine ring, which is a four-membered cyclic amine .
Chemical Reactions Analysis
Nicotianamine plays a crucial role in the chelation and transport of micronutrient metal ions in plants . It is also involved in the biosynthetic pathway of phytosiderophores, which are essential for iron acquisition in graminaceous plants .
Physical And Chemical Properties Analysis
Nicotianamine is a low-molecular-weight ligand . The stability of NA complexes with metals depends on the physicochemical properties of metal ions .
Scientific Research Applications
Metal Homeostasis in Plants
Nicotianamine (NA) plays a crucial role in maintaining metal homeostasis in plants . It is a low-molecular-weight N-containing metal-binding ligand, whose accumulation in plant organs changes under metal deficiency or excess . This non-proteinogenic amino acid is mainly involved in the detoxification and transport of iron, zinc, nickel, copper, and manganese .
Metal Hyperaccumulation in Plants
NA is also a key player in metal hyperaccumulation in plants . The NA contents in excluders, storing metals primarily in roots, and in hyperaccumulators, accumulating metals mainly in shoots, are compared . The available data suggest that NA plays an important role in maintaining metal homeostasis and hyperaccumulation mechanisms .
Metal Detoxification
NA is involved in the detoxification of various metals . It can be transported across the tonoplast via the zinc-induced facilitator 1 (ZIF1) transporter and is probably partially involved in metal binding inside the vacuole .
Iron Accumulation in Crops
Overexpression of Nicotianamine Synthase (AtNAS1) increases iron accumulation in the tuber of potato . NA promotes the mobility of Fe and decreases cellular Fe toxicity . Increasing the Fe content in crops by promoting NA synthesis could help decrease human diseases associated with Fe deficiency .
Biofortification Approaches
The study of metal-binding compounds like NA is of interdisciplinary significance, not only regarding their effects on metal toxicity in plants, but also in connection with the development of biofortification approaches to increase the metal contents, primarily of iron and zinc, in agricultural plants .
Intracellular Transport of NA and its Complexes with Metals
NA plays a role in the mechanisms of intracellular transport of NA and its complexes with metals . It is also involved in radial and long-distance metal transport .
Mechanism of Action
Target of Action
Nicotianamine (NA) is a low-molecular-weight, nitrogen-containing metal-binding ligand . It primarily targets various micronutrients such as iron, nickel, zinc, copper, and manganese . In some plants, it also serves as a precursor of phytosiderophores, which play a key role in iron uptake from the soil .
Mode of Action
Nicotianamine interacts with its targets by binding to them, thereby facilitating their detoxification and transport . It has been found to preferentially inhibit the activity of angiotensin I-converting enzyme (ACE)—a zinc-containing enzyme . This interaction results in changes such as the lowering of blood pressure through the renin-angiotensin system .
Biochemical Pathways
Nicotianamine is synthesized by the enzyme nicotianamine synthase, which uses three molecules of S-adenosylmethionine . It plays a crucial role in the homeostasis of different micronutrients . The biosynthesis of NA can be induced in vivo by various metals . It is involved in the intracellular transport of NA and its complexes with metals, and its role in radial and long-distance metal transport .
Pharmacokinetics
It is known to be water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of nicotianamine’s action is the maintenance of metal homeostasis in organisms . By binding to various micronutrients, it aids in their detoxification and transport, thereby preventing metal deficiency or excess . In the case of iron, for example, it helps in the intracellular delivery of iron and plant reproductive development .
Action Environment
The action of nicotianamine can be influenced by various environmental factors. For instance, its biosynthesis can be induced by various metals present in the environment . Additionally, it has been found to be widespread in numerous bacteria thriving in very different environments, such as those living at the host–pathogen interface, but also in the soil .
Future Directions
The study of metal-binding compounds like Nicotianamine is of interdisciplinary significance . It is not only important for understanding their effects on metal toxicity in plants but also for developing biofortification approaches to increase the metal contents, primarily of iron and zinc, in agricultural plants . This is particularly relevant as the deficiency of these elements in food crops seriously affects human health .
properties
IUPAC Name |
(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPXXHMOXVMMM-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037677 | |
| Record name | Nicotianamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotianamine | |
CAS RN |
34441-14-0 | |
| Record name | Nicotianamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotianamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotianamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTIANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















